![molecular formula C15H22ClFN4S B4689941 N-{3-[4-(3-chloro-4-fluorophenyl)-1-piperazinyl]propyl}-N'-methylthiourea](/img/structure/B4689941.png)
N-{3-[4-(3-chloro-4-fluorophenyl)-1-piperazinyl]propyl}-N'-methylthiourea
Overview
Description
N-{3-[4-(3-chloro-4-fluorophenyl)-1-piperazinyl]propyl}-N'-methylthiourea, commonly known as ML-351, is a small molecule drug that has been the subject of scientific research due to its potential therapeutic applications. ML-351 was first synthesized in 2014 by researchers at the University of Michigan and has since been studied extensively for its biological properties.
Mechanism of Action
The mechanism of action of ML-351 involves the inhibition of LRRK2, a protein that is believed to play a role in the development of Parkinson's disease. LRRK2 is a kinase enzyme that is involved in several cellular processes, including the regulation of cell growth and survival. Inhibition of LRRK2 has been shown to reduce the accumulation of toxic protein aggregates in the brain, which is a hallmark of Parkinson's disease.
Biochemical and Physiological Effects:
ML-351 has been shown to have several biochemical and physiological effects. Inhibition of LRRK2 by ML-351 has been shown to reduce the accumulation of toxic protein aggregates in the brain, which is a hallmark of Parkinson's disease. Additionally, ML-351 has been shown to have anti-inflammatory effects, which may be beneficial in the treatment of neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
One advantage of using ML-351 in lab experiments is that it is relatively easy to synthesize and can be produced in large quantities. Additionally, ML-351 has been shown to have a high degree of selectivity for LRRK2, which reduces the risk of off-target effects. One limitation of using ML-351 in lab experiments is that it has not yet been tested extensively in animal models, which limits our understanding of its potential therapeutic applications.
Future Directions
There are several future directions for research on ML-351. One area of research could focus on the development of more potent and selective inhibitors of LRRK2. Additionally, studies could be conducted to investigate the potential of ML-351 as a treatment for other neurodegenerative diseases, such as Alzheimer's disease. Finally, future research could focus on the development of more efficient synthesis methods for ML-351, which would make it more accessible for use in lab experiments.
Scientific Research Applications
ML-351 has been the subject of several scientific studies due to its potential therapeutic applications. One area of research has focused on the drug's potential as a treatment for Parkinson's disease. ML-351 has been shown to inhibit the activity of a protein called LRRK2, which is believed to play a role in the development of Parkinson's disease. Inhibition of LRRK2 has been shown to reduce the accumulation of toxic protein aggregates in the brain, which is a hallmark of Parkinson's disease.
properties
IUPAC Name |
1-[3-[4-(3-chloro-4-fluorophenyl)piperazin-1-yl]propyl]-3-methylthiourea | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22ClFN4S/c1-18-15(22)19-5-2-6-20-7-9-21(10-8-20)12-3-4-14(17)13(16)11-12/h3-4,11H,2,5-10H2,1H3,(H2,18,19,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XZDYUHIDBBOCSY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=S)NCCCN1CCN(CC1)C2=CC(=C(C=C2)F)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22ClFN4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.